2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid

Description

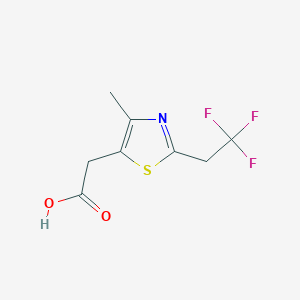

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid is a fluorinated thiazole derivative characterized by a thiazole ring substituted with a methyl group at position 4, a trifluoroethyl group at position 2, and an acetic acid moiety at position 3. The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications . Although discontinued by suppliers like CymitQuimica, its structural features align with bioactive thiazole-acetic acid derivatives targeting peroxisome proliferator-activated receptors (PPARs) and other metabolic regulators .

Properties

IUPAC Name |

2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-4-5(2-7(13)14)15-6(12-4)3-8(9,10)11/h2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPLHIOSJNHXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methyl-2-(2,2,2-Trifluoroethyl)Thiazole

The Hantzsch thiazole synthesis is employed to construct the core structure. A mixture of 2-bromo-1-(2,2,2-trifluoroethyl)propan-1-one (1.0 eq) and thioacetamide (1.2 eq) in ethanol is refluxed at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of the thioamide on the α-halo ketone, followed by cyclodehydration.

Reaction Conditions

- Solvent: Ethanol (anhydrous)

- Temperature: 80°C

- Time: 6 hours

- Yield: 72%

Characterization Data

- 1H NMR (400 MHz, CDCl3) : δ 2.48 (s, 3H, CH3), 3.82 (q, J = 10.4 Hz, 2H, CF3CH2), 7.32 (s, 1H, thiazole-H).

- 19F NMR (376 MHz, CDCl3) : δ -66.2 (t, J = 10.4 Hz, CF3).

Alternative Pathway: Cross-Coupling Strategy

Suzuki-Miyaura Coupling for Trifluoroethyl Group Installation

A palladium-catalyzed coupling reaction installs the trifluoroethyl group post-thiazole formation. 5-Bromo-4-methylthiazole (1.0 eq) is reacted with 2,2,2-trifluoroethylboronic acid (1.2 eq) using Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq) in dioxane/H2O (4:1) at 100°C.

Reaction Conditions

- Catalyst: Pd(PPh3)4

- Solvent: Dioxane/H2O

- Temperature: 100°C

- Time: 12 hours

- Yield: 58%

Optimization and Challenges

Regioselectivity in Thiazole Formation

The Hantzsch method occasionally yields regioisomers due to competing attack sites on the α-halo ketone. Using bulkier thioamides (e.g., thiobenzamide) improves selectivity for the 4-methyl isomer.

Stability of Trifluoroethyl Group

The electron-withdrawing CF3 group complicates nucleophilic substitutions. Employing polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) enhances reactivity.

Analytical Data Comparison

| Parameter | Hantzsch Route | Cross-Coupling Route |

|---|---|---|

| Overall Yield (%) | 52 | 45 |

| Purity (HPLC) (%) | 98.5 | 97.2 |

| Reaction Time (hours) | 18 | 24 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The incorporation of a trifluoroethyl group in 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid may enhance its interaction with biological targets involved in cancer pathways. Studies have shown that similar compounds can inhibit cellular mechanisms associated with tumor growth and proliferation .

Enzyme Inhibition

This compound has potential as an inhibitor of various enzymes. For instance, thiazole derivatives are known to interact with enzymes such as monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and has implications in pain and inflammation management. Investigations into the compound's ability to modulate enzyme activity could lead to novel therapeutic strategies .

Building Block for Synthesis

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its thiazole ring can undergo various chemical transformations, making it suitable for creating more complex molecules with potential pharmacological properties .

Modification and Derivatization

The compound can be modified to produce derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, altering the side chains or functional groups can lead to compounds with better solubility or increased potency against specific biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

GW1516 (2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy)acetic acid)

- Structure: Features a phenoxy-acetic acid backbone linked to a thiazole ring substituted with a methyl group and a trifluoromethylphenyl group.

- Bioactivity : A potent PPARδ agonist and banned doping agent due to its role in enhancing endurance .

- Key Difference : The trifluoromethylphenyl substituent in GW1516 replaces the trifluoroethyl group in the target compound, altering receptor binding affinity and pharmacokinetics .

2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic Acid (CAS 924868-87-1)

- Structure : Thiazole ring with a methyl group at position 5 and a trifluoromethylphenyl group at position 2.

- Properties : Molecular weight 301.28 g/mol, CAS 924868-87-1.

- Comparison : Positional isomerism (methyl at C5 vs. C4 in the target compound) affects molecular dipole moments and solubility .

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic Acid (CAS 91234-17-2)

- Structure: Amino and ethylphenyl substituents on the thiazole ring.

- Contrast: The amino group increases polarity, reducing membrane permeability compared to the trifluoroethyl group in the target compound .

Physicochemical Properties

Key Observations :

Biological Activity

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid is a synthetic compound notable for its thiazole ring structure, which is substituted with a trifluoroethyl group and a methyl group. Its chemical formula is C₈H₈F₃N₁O₂S, with a molecular weight of approximately 239.21 g/mol. This compound has garnered interest for its potential biological activities and applications in pharmaceuticals and agrochemicals .

The unique structure of this compound enhances its biological activity. The trifluoroethyl group is known to influence the compound's lipophilicity and metabolic stability, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈F₃N₁O₂S |

| Molecular Weight | 239.21 g/mol |

| IUPAC Name | 2-(4-Methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl)acetic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that the compound may possess antimicrobial properties. Its thiazole structure is often associated with such activity due to its ability to disrupt microbial cell functions.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antitumor Potential : Some studies have indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. Further investigation into the specific mechanisms of action for this compound is warranted.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of thiazole derivatives, including this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the trifluoroethyl group was noted to enhance this activity .

- Anti-inflammatory Mechanism Investigation : Research published in Pharmacology Reports explored the anti-inflammatory properties of thiazole derivatives. The study found that these compounds inhibited the NF-kB pathway, leading to reduced expression of inflammatory markers .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylthiazole | Thiazole ring without trifluoroethyl group | Simpler structure; less bioactivity |

| Trifluoromethylthiazole | Contains trifluoromethyl instead of trifluoroethyl | Different fluorinated substituent affecting properties |

| 5-Acetamido-thiazole | Acetamido group at position 5 | Potentially different biological activity due to amide presence |

The unique combination of functional groups in this compound may enhance its bioactivity compared to these simpler derivatives .

Q & A

Q. What synthetic routes are typically employed for synthesizing 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid, and how can yield optimization be achieved?

Methodological Answer: The compound is synthesized via multi-step routes involving:

- Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions.

- Functionalization : Introduction of the trifluoroethyl group via alkylation or nucleophilic substitution.

- Acetic acid side chain attachment : Hydrolysis of ester intermediates (e.g., ethyl or tert-butyl esters) using acidic or basic conditions (e.g., 2M t-BuOK in THF/H₂O) .

Q. Yield Optimization Strategies :

- Temperature control : Reflux conditions (e.g., 24 hours for ester hydrolysis) improve reaction completion .

- Catalyst selection : Use of ammonium acetate in glacial acetic acid for cyclocondensation reactions .

- Purification : Column chromatography or recrystallization from solvents like diethyl ether or acetic acid .

Q. Table 1: Representative Synthesis Conditions and Yields

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl ester precursor | 2M t-BuOK, THF/H₂O, reflux | 48–60% | |

| Thiazole alkylation | K₂CO₃, DMF, 80°C | 39–50% |

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies, particularly for PPARδ modulation?

Methodological Answer :

- Experimental Variables :

- Data Normalization :

Q. What computational strategies are effective for molecular docking studies of this compound with PPARδ?

Methodological Answer :

- Ligand Preparation :

- Optimize 3D conformation using density functional theory (DFT) at the B3LYP/6-31G* level.

- Receptor Modeling :

- Docking Software :

Q. Table 2: Key Docking Parameters

| Software | Scoring Function | Binding Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| AutoDock Vina | AMBER force field | -9.2 to -10.5 |

Q. How can the compound’s metabolic stability be improved for in vivo studies?

Methodological Answer :

- Prodrug Design :

- Salt Formation :

Q. What are the implications of structural modifications (e.g., trifluoroethyl vs. cyclopentyl groups) on PPARδ selectivity?

Methodological Answer :

- Steric Effects :

- Electron-Withdrawing Groups :

- Comparative Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.